Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 127170-87-0
VCID: VC0135209
InChI: InChI=1S/C12H13N3O2.ClH/c1-7-2-3-8(4-9-5-14-6-15-9)11(16)10(7)12(13)17;/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15);1H
SMILES: CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol

Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride

CAS No.: 127170-87-0

Reference Standards

VCID: VC0135209

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71 g/mol

Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride - 127170-87-0

CAS No. 127170-87-0
Product Name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
IUPAC Name 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide;hydrochloride
Standard InChI InChI=1S/C12H13N3O2.ClH/c1-7-2-3-8(4-9-5-14-6-15-9)11(16)10(7)12(13)17;/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15);1H
Standard InChIKey OVJGNUKKEBWREQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl
Canonical SMILES CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl
Synonyms 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methylbenzamide Monohydrochloride;
PubChem Compound 3080080
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator